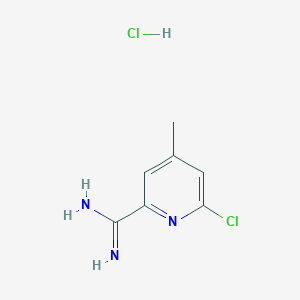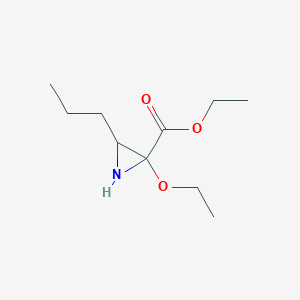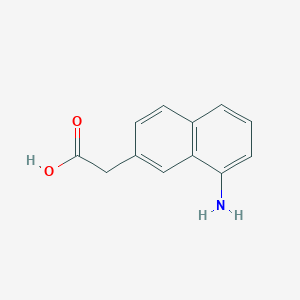![molecular formula C11H17N3O B11896138 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- CAS No. 646056-38-4](/img/structure/B11896138.png)
1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole is a heterocyclic compound that features a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,7-diazaspiro[4.4]nonane with isoxazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the isoxazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2,4-oxadiazole
- 5-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)isothiazole
Uniqueness
5-(7-Methyl-1,7-diazaspiro[44]nonan-1-yl)isoxazole is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms in the isoxazole ring This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propriétés
Numéro CAS |
646056-38-4 |
|---|---|
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
5-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H17N3O/c1-13-8-5-11(9-13)4-2-7-14(11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
Clé InChI |
AIUHFFDBUORJPY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)CCCN2C3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



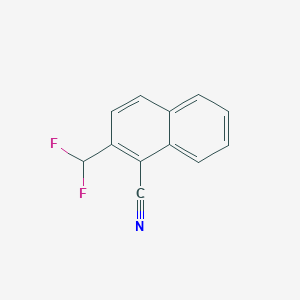

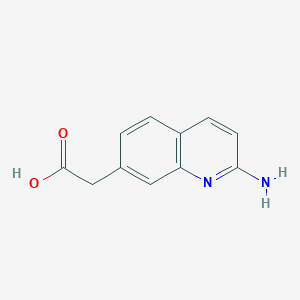


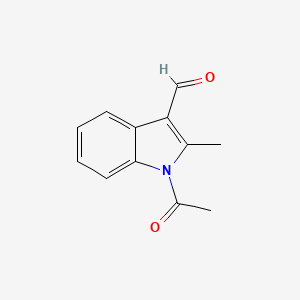
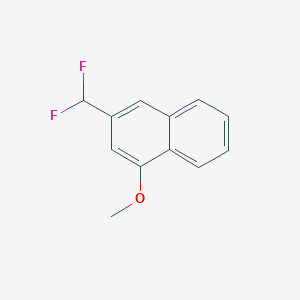
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)

